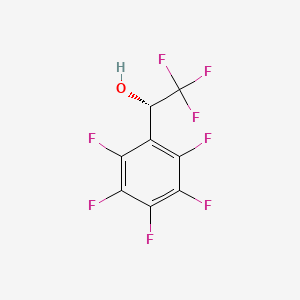
(S)-2,2,2-Trifluoro-1-(perfluorophenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-2,2,2-trifluoro-1-(pentafluorophenyl)ethan-1-ol is a fluorinated organic compound. Fluorinated compounds are known for their unique chemical properties, including high stability and reactivity, which make them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,2,2-trifluoro-1-(pentafluorophenyl)ethan-1-ol typically involves the introduction of fluorine atoms into the molecular structure. One common method is the nucleophilic substitution reaction, where a precursor compound is treated with a fluorinating agent under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (1S)-2,2,2-trifluoro-1-(pentafluorophenyl)ethan-1-ol may involve large-scale fluorination processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-2,2,2-trifluoro-1-(pentafluorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(1S)-2,2,2-trifluoro-1-(pentafluorophenyl)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of (1S)-2,2,2-trifluoro-1-(pentafluorophenyl)ethan-1-ol involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (1S)-2,2,2-trifluoro-1-(trifluoromethyl)ethan-1-ol
- (1S)-2,2,2-trifluoro-1-(difluoromethyl)ethan-1-ol
- (1S)-2,2,2-trifluoro-1-(fluoromethyl)ethan-1-ol
Uniqueness
(1S)-2,2,2-trifluoro-1-(pentafluorophenyl)ethan-1-ol is unique due to the presence of multiple fluorine atoms, which impart high stability and reactivity. This makes it particularly valuable in applications requiring robust and selective compounds.
Propiedades
Fórmula molecular |
C8H2F8O |
|---|---|
Peso molecular |
266.09 g/mol |
Nombre IUPAC |
(1S)-2,2,2-trifluoro-1-(2,3,4,5,6-pentafluorophenyl)ethanol |
InChI |
InChI=1S/C8H2F8O/c9-2-1(7(17)8(14,15)16)3(10)5(12)6(13)4(2)11/h7,17H/t7-/m0/s1 |
Clave InChI |
NTKDZHJEWKDSCL-ZETCQYMHSA-N |
SMILES isomérico |
C1(=C(C(=C(C(=C1F)F)F)F)F)[C@@H](C(F)(F)F)O |
SMILES canónico |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















